Product packaging for ethyl 2-[3-(chlorosulfonyl)phenyl]acetate(Cat. No.:CAS No. 1190373-83-1)

ethyl 2-[3-(chlorosulfonyl)phenyl]acetate

Cat. No.: B1466258
CAS No.: 1190373-83-1
M. Wt: 262.71 g/mol
InChI Key: QPZRMBNQECBUGT-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is an organosulfur compound featuring a chlorosulfonyl (-SO₂Cl) group at the meta position of a phenyl ring and an ethyl ester moiety. The chlorosulfonyl group confers high reactivity, making it a key intermediate in synthesizing sulfonamides, sulfonate esters, and other bioactive molecules. Its ester group enhances solubility in organic solvents, facilitating its use in coupling reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO4S B1466258 ethyl 2-[3-(chlorosulfonyl)phenyl]acetate CAS No. 1190373-83-1

Properties

IUPAC Name

ethyl 2-(3-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-4-3-5-9(6-8)16(11,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZRMBNQECBUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Phenylacetate

  • Starting Material: Ethyl phenylacetate or phenylacetic acid derivatives.
  • Reagent: Chlorosulfonic acid (ClSO₃H).
  • Reaction Conditions: Typically performed at low to moderate temperatures (0–40°C) to control the regioselectivity and avoid over-sulfonation or decomposition.
  • Procedure: Chlorosulfonic acid is added dropwise to the phenylacetate under stirring. The reaction is maintained at 0 to 5°C initially and then allowed to warm to room temperature or slightly elevated temperatures (up to 40°C) for about 0.5 to 2 hours.
  • Outcome: Introduction of the chlorosulfonyl group at the meta position relative to the ester moiety.

Esterification

  • Starting Material: (3-Chlorosulfonyl-phenyl)acetic acid formed or isolated from the sulfonation step.
  • Reagents: Ethanol and acid catalysts (e.g., sulfuric acid or other suitable catalysts).
  • Reaction Conditions: Reflux conditions are typically employed to drive the esterification to completion.
  • Procedure: The acid is reacted with ethanol in the presence of the catalyst under reflux, facilitating conversion to the ethyl ester.
  • Purification: The crude product is purified by extraction, washing (e.g., with saline), drying (e.g., sodium sulfate), and chromatographic techniques such as flash column chromatography (petroleum ether/ethyl acetate gradient).

Representative Experimental Data

Parameter Typical Conditions/Values
Starting Material Ethyl phenylacetate (50 mmol)
Chlorosulfonic Acid Amount 16.6 mL (250 mmol)
Temperature (Sulfonation) 0–40°C, initial dropwise addition at 40°C, then room temp
Reaction Time (Sulfonation) 0.5 hours
Workup Quenching on ice, extraction with dichloromethane
Purification Column chromatography (petroleum ether/ethyl acetate 6:1)
Yield ~56% (yellow oil)

This procedure is adapted from a synthesis analogous to ethyl 2-(4-(chlorosulfonyl)phenyl)acetate, modified for the meta-substituted compound.

Reaction Mechanism and Considerations

  • Sulfonation Mechanism: Chlorosulfonic acid reacts electrophilically with the aromatic ring. The meta-directing effect of the ester group favors substitution at the meta position.
  • Esterification Mechanism: Acid-catalyzed nucleophilic attack of ethanol on the carboxylic acid carbonyl carbon, followed by elimination of water to form the ester.
  • Temperature Control: Essential to minimize side reactions and degradation of the chlorosulfonyl group, which is moisture-sensitive and reactive.
  • Purity: Verified by spectroscopic methods such as ¹H NMR (aromatic protons at δ 7.5–8.0 ppm, ester CH₂ quartet at δ ~4.3 ppm, CH₃ triplet at δ ~1.3 ppm), IR spectroscopy (S=O stretch at ~1369–1333 cm⁻¹, ester carbonyl at 1736 cm⁻¹).

Industrial Preparation Notes

  • Industrial synthesis optimizes catalyst choice and reaction parameters to improve yield and reduce costs.
  • Purification may involve distillation or crystallization to achieve high purity suitable for pharmaceutical or industrial applications.
  • The moisture sensitivity of the chlorosulfonyl group necessitates careful handling and storage conditions.

Comparative Analysis of Preparation Routes

Preparation Aspect Meta-Chlorosulfonyl (Target Compound) Para-Chlorosulfonyl Analog (Reference)
Sulfonation Position Meta (3-position) Para (4-position)
Reaction Temperature 0–40°C 20–40°C
Yield ~56% ~56% (Reported for para analog)
Purification Method Column chromatography (petroleum ether/ethyl acetate) Same
Challenges Regioselectivity, moisture sensitivity Similar
Industrial Viability High, with optimized catalysts and conditions Established

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sulfonation Chlorosulfonic acid, ethyl phenylacetate 0–40°C 0.5–2 hrs ~56 Dropwise addition, controlled temp
Workup Ice quench, dichloromethane extraction Room temp - - Washing with saline, drying
Purification Flash chromatography (petroleum ether/ethyl acetate 6:1) Room temp - - Yellow oil product
Esterification Ethanol, acid catalyst (e.g., H₂SO₄) Reflux Several hrs High Ensures complete conversion to ester

Research Findings and Characterization

  • NMR Spectroscopy: Confirms the presence of the ester group and chlorosulfonyl aromatic substitution pattern.
  • IR Spectroscopy: Characteristic sulfonyl chloride and ester carbonyl stretches confirm functional groups.
  • Reaction Monitoring: TLC and chromatographic techniques ensure reaction progress and purity.
  • Stability: The chlorosulfonyl group is moisture-sensitive; thus, synthesis and storage under anhydrous conditions are recommended.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-[3-(chlorosulfonyl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) as reducing agents.

    Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: (3-Chlorosulfonyl-phenyl)acetic acid and ethanol.

    Reduction: (3-Chlorosulfonyl-phenyl)ethanol.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

Synthetic Applications

Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for:

  • Pharmaceuticals :
    • It is used in the synthesis of anti-bacterial and anti-fungal agents, leveraging its chlorosulfonyl group to enhance biological activity.
    • Case Study: A study demonstrated its efficacy as a precursor in synthesizing compounds with significant anti-microbial properties against pathogens like Pseudomonas aeruginosa and Candida albicans.
  • Dyes and Pigments :
    • The compound serves as an intermediate in the production of various dyes, contributing to the development of colorants with improved stability and brightness.
  • Polymer Chemistry :
    • It is involved in the synthesis of polyvinyl acetate and other polymers, which are critical for adhesives and coatings.

Pharmaceutical Applications

This compound exhibits notable pharmacological properties:

  • Antimicrobial Activity :
    • Research indicates that solutions containing this compound can effectively reduce bacterial load in clinical settings. For instance, a 5% solution demonstrated a bactericidal effect on Haemophilus species.
ConcentrationEffect
0.5% - 2%Antiseptic for wound sterilization
2% - 5%Bactericidal against specific pathogens
  • Treatment of Fungal Infections :
    • The compound has been shown to treat superficial fungal infections effectively when applied topically at appropriate concentrations.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in various industrial processes:

  • Food Industry :
    • Used as a food additive or preservative, it helps maintain product integrity and prolong shelf life.
  • Wastewater Treatment :
    • The compound can be utilized to adjust pH levels in wastewater treatment processes, ensuring optimal conditions for microbial activity.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Ester Variations

The reactivity and physicochemical properties of chlorosulfonyl-containing esters depend on the substituent position (ortho, meta, para) and the ester group (methyl, ethyl, benzyl). Key analogs include:

Compound Name Substituent Position Ester Group Molecular Weight Melting Point (°C) Key Applications References
Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate Meta Ethyl 248.68 (calc.) Not reported Sulfonamide precursor, drug synthesis
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate Para Methyl 248.68 Not reported Polymer modification, coatings
Benzyl 2-[4-(chlorosulfonyl)phenyl]acetate Para Benzyl 334.82 57–58 Photoaffinity labeling reagents
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate Ortho Ethyl 262.70 Not reported Sterically hindered coupling reactions

Key Observations :

  • Ortho derivatives may face steric hindrance, reducing reactivity in nucleophilic substitutions .
  • Ester Group : Benzyl esters (e.g., benzyl 2-[4-(chlorosulfonyl)phenyl]acetate) offer greater lipophilicity, favoring membrane permeability in drug design, while methyl/ethyl esters are more cost-effective for industrial-scale synthesis .

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit better solubility in polar aprotic solvents (e.g., acetonitrile) compared to benzyl esters, which prefer non-polar solvents like toluene .
  • Stability : Chlorosulfonyl groups are moisture-sensitive. Methyl esters (e.g., methyl 2-[4-(chlorosulfonyl)phenyl]acetate) may hydrolyze faster than ethyl or benzyl analogs under acidic conditions .

Biological Activity

Ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to a phenyl ring, which may contribute to its reactivity and biological interactions. The general formula can be represented as follows:

C9H9ClO4S\text{C}_9\text{H}_{9}\text{ClO}_4\text{S}

Research indicates that compounds with chlorosulfonyl groups often exhibit significant biological activities, including anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

  • Inhibition of Phosphoinositide 3-Kinase (PI3K) : Similar compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. This pathway's dysregulation is commonly associated with various cancers .
  • Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis. This effect has been documented for structurally related compounds .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and related compounds:

  • Cytotoxicity Studies : In vitro studies have demonstrated that chlorosulfonyl derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For instance, one study reported an IC50 value indicating effective cell proliferation inhibition at low micromolar concentrations .
  • Mechanistic Insights : The induction of apoptosis through JNK pathway activation has been observed, suggesting that this compound may trigger programmed cell death in cancer cells while sparing normal cells .

Antimicrobial Activity

Chlorosulfonyl-substituted compounds generally show promising antimicrobial properties. Preliminary findings suggest that this compound may also possess antibacterial activity, although specific data on this compound is limited.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells; inhibits PI3K pathway
AntimicrobialPotential antibacterial activity; further studies needed

Q & A

Q. Key factors include :

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions (e.g., hydrolysis of -SO₂Cl) .
  • Base addition : Neutralizing HCl byproducts with K₂CO₃ improves reaction efficiency .
Amine TypeYield (%)Conditions
2,4,6-Trimethoxyaniline780°C, 2 hrs, acetonitrile
4-Fluoro-3-nitroaniline78RT, 4 hrs, DMF
Perfluorophenylamine780°C, 1 hr, THF

Data discrepancies (e.g., consistent 78% yields across substrates) suggest further optimization via in situ IR or LC-MS to track intermediate stability .

Advanced: How should researchers resolve contradictory NMR data for sulfonamide derivatives?

Unexpected peaks (e.g., split signals or shifts) may arise from rotational isomerism or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and confirms connectivity .
  • Variable-temperature NMR : Identifies dynamic rotational barriers in sulfonamides .
  • HRMS validation : Confirms molecular ion integrity (e.g., [M+H]+ with <2 ppm error) .

Advanced: What analytical methods differentiate between hydrolyzed byproducts and the target compound?

Hydrolysis of the sulfonyl chloride to -SO₃H is common. Key techniques :

  • Ion chromatography : Detects free chloride ions from hydrolysis.
  • ¹³C NMR : Hydrolyzed products lack the sulfonyl chloride carbon signal (~142 ppm) .
  • pH-dependent solubility : Hydrolyzed derivatives precipitate in acidic conditions, while intact sulfonyl chlorides remain soluble .

Basic: What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhaling SO₂Cl₂ vapors.
  • Moisture control : Store under inert gas (Ar/N₂) to prevent hydrolysis.
  • PPE : Acid-resistant gloves and goggles are mandatory due to corrosive hazards .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using the sulfonamide’s electron-deficient sulfur as a hydrogen bond acceptor.
  • DFT calculations : Optimize substituent effects on reactivity (e.g., electron-withdrawing groups increase sulfonyl chloride stability) .

Basic: What are the industrial and research applications of this compound beyond sulfonamide synthesis?

It serves as a precursor for:

  • Polymer crosslinkers : Sulfonyl groups enhance thermal stability.
  • Fluorescent probes : Functionalization with fluorophores via ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[3-(chlorosulfonyl)phenyl]acetate
Reactant of Route 2
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ethyl 2-[3-(chlorosulfonyl)phenyl]acetate

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